

Safety and Tolerability Profile of Sco-267 in Humans: A Technical Overview

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Compound of Interest		
Compound Name:	Sco-267	
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This technical guide provides a comprehensive analysis of the safety and tolerability profile of **Sco-267**, a novel, orally available full agonist of G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). The information presented is based on the initial first-in-human Phase 1 clinical trial, offering a foundational understanding for professionals in the field of drug development and metabolic disease research.

Executive Summary

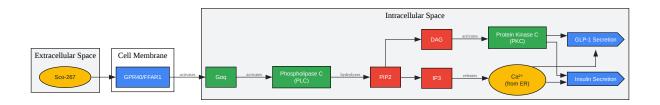
Sco-267 has demonstrated a favorable safety and tolerability profile in its initial human trials. The Phase 1 study, encompassing both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, revealed that **Sco-267** was well-tolerated in both healthy adult volunteers and individuals with glucose intolerance. Notably, no severe treatment-emergent adverse events (TEAEs) were reported, and the compound did not induce hypoglycemia, a critical safety consideration for anti-diabetic agents. The pharmacokinetic data from this initial study support a once-daily dosing regimen.

Mechanism of Action: GPR40 Full Agonism

Sco-267 exerts its therapeutic effects through the full agonism of GPR40, a receptor predominantly expressed on pancreatic β -cells and enteroendocrine L-cells. Activation of GPR40 by endogenous long-chain free fatty acids is a key physiological mechanism for glucose-stimulated insulin secretion. As a full agonist, **Sco-267** mimics this action, leading to a



robust stimulation of insulin release in a glucose-dependent manner. Furthermore, GPR40 activation in the gut promotes the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion, suppresses glucagon release, and may have beneficial effects on satiety and weight management.



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Caption: Sco-267 GPR40 Signaling Pathway.

Clinical Trial Methodology: Phase 1 Study (JapicCTI-195057)

The safety and tolerability of **Sco-267** were evaluated in a randomized, single-center, double-blind, placebo-controlled Phase 1 study conducted in Japan. The study consisted of a Single Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase.

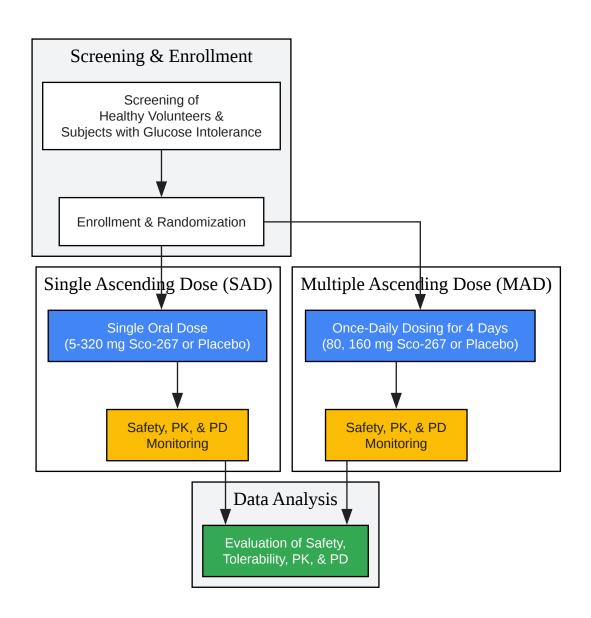
Study Design:

- Single Ascending Dose (SAD): Healthy adult male volunteers (Japanese and Caucasian)
 and male subjects with glucose intolerance (Japanese) were administered a single oral dose
 of Sco-267 or placebo. The dose levels for healthy volunteers ranged from 5 mg to 320 mg.
 Subjects with glucose intolerance received doses of 40 mg and 80 mg.
- Multiple Ascending Dose (MAD): Healthy adult male Japanese volunteers received repeated once-daily oral doses of Sco-267 or placebo for up to 4 days. The dose levels in this phase were 80 mg and 160 mg.



Primary Endpoints: The primary objectives of the study were to assess the safety and tolerability of single and multiple doses of **Sco-267**. This was evaluated through the monitoring of adverse events (AEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, blood chemistry, and urinalysis).

Pharmacokinetic and Pharmacodynamic Assessments: Pharmacokinetic parameters, including plasma concentrations of **Sco-267**, were evaluated as a primary endpoint. Pharmacodynamic markers, such as the effects on islet and gut hormones (insulin, glucagon, GLP-1, GIP, and PYY), were assessed as secondary endpoints.



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Caption: Phase 1 Clinical Trial Workflow for Sco-267.

Safety and Tolerability Data

Across all dose levels in both the SAD and MAD phases of the Phase 1 trial, **Sco-267** was reported to be safe and well-tolerated.[1][2] The following tables summarize the treatment-emergent adverse events (TEAEs) observed in the study. All reported TEAEs were considered mild in severity.

Single Ascending Dose (SAD) in Healthy Volunteers

System Organ Class	Preferred Term	Placebo (N=14)	5-20 mg (N=12)	40-80 mg (N=12)	160-320 mg (N=12)
Gastrointestin al Disorders	Diarrhea	1 (7.1%)	0	1 (8.3%)	0
Abdominal discomfort	0	1 (8.3%)	0	0	
Nervous System Disorders	Headache	0	1 (8.3%)	0	1 (8.3%)
General Disorders	Fatigue	0	0	1 (8.3%)	0

Multiple Ascending Dose (MAD) in Healthy Volunteers (4-day treatment)



System Organ Class	Preferred Term	Placebo (N=4)	80 mg (N=6)	160 mg (N=6)
Infections and Infestations	Nasopharyngitis	1 (25.0%)	1 (16.7%)	0
Gastrointestinal Disorders	Diarrhea	0	2 (33.3%)	1 (16.7%)
Skin and Subcutaneous Tissue Disorders	Rash	0	0	1 (16.7%)

Single Ascending Dose (SAD) in Subjects with Glucose

Intolerance

System Organ Class	Preferred Term	Placebo (N=4)	40 mg (N=6)	80 mg (N=6)
Nervous System Disorders	Dizziness	0	1 (16.7%)	0
Gastrointestinal Disorders	Nausea	0	0	1 (16.7%)

Key Safety Findings and Future Directions

The initial clinical data for **Sco-267** are promising from a safety and tolerability standpoint. The observed adverse events were mild and did not show a clear dose-dependent relationship that would raise significant safety concerns at the tested dose levels. The absence of hypoglycemia is a particularly important finding, suggesting a glucose-dependent mechanism of action that reduces the risk of this common and potentially dangerous side effect of many anti-diabetic therapies.

The pharmacokinetic profile of **Sco-267** demonstrated dose-dependent increases in plasma concentrations and a half-life supportive of a once-daily dosing schedule.[1] The compound is primarily eliminated through non-renal pathways.



Based on these positive Phase 1 results, **Sco-267** is being advanced into further clinical development, including a Phase 2 trial to evaluate its efficacy and continue to monitor its safety in a larger patient population over a longer duration.[2] The potential for **Sco-267** to address not only hyperglycemia but also potentially obesity and nonalcoholic steatohepatitis (NASH) makes it a compound of significant interest in the field of metabolic diseases.[2] Continuous and careful monitoring of its safety profile will be paramount in its ongoing development.

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